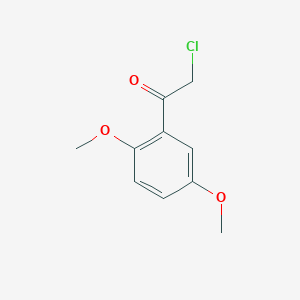

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUESDDFAPHJARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297894 | |

| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-22-4 | |

| Record name | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone CAS number 1204-22-4

An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

Executive Summary

This compound, identified by CAS Number 1204-22-4, is a chlorinated aromatic ketone that serves as a pivotal intermediate in fine chemical synthesis.[][2] Its molecular structure, featuring an activated dimethoxy-substituted phenyl ring and a reactive α-chloro ketone moiety, makes it a versatile building block for constructing more complex molecules. This dual reactivity is fundamental to its utility in the development of pharmaceutical and agrochemical compounds.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis protocol grounded in Friedel-Crafts chemistry, insights into its chemical reactivity, and essential safety and handling procedures.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical intermediate is the cornerstone of its effective application in synthesis. This compound is typically a white to light-yellow crystalline solid.[][2][4] Its key physical and chemical properties are summarized below, providing the necessary data for reaction planning, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1204-22-4 | [5] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [][5][6] |

| Molecular Weight | 214.65 g/mol | [][2] |

| Appearance | White to Light yellow powder/crystal | [][4] |

| Melting Point | 88-90 °C | [2][5][7] |

| Boiling Point | 318.7 °C at 760 mmHg | [2][5] |

| Density | 1.19 g/cm³ | [][5] |

| Flash Point | 134.9 °C | [2][5] |

| Storage Temperature | 2-8 °C | [5][7] |

| Solubility | Soluble in polar organic solvents like ethanol and DMF. | [8] |

| SMILES | COC1=CC(=C(C=C1)OC)C(=O)CCl | [][5] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene.[9][10] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (chloroacetyl) onto the electron-rich aromatic ring, catalyzed by a Lewis acid.

Reaction Mechanism and Rationale

The causality of this synthesis rests on activating the acylating agent. Chloroacetyl chloride, by itself, is not electrophilic enough to react with the aromatic ring. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required.

-

Generation of the Electrophile: The Lewis acid coordinates with the chlorine atom of the chloroacetyl chloride, forming a highly reactive acylium ion intermediate. This step is critical as it generates the potent electrophile needed for the reaction.

-

Electrophilic Attack: The π-electrons of the highly activated 1,4-dimethoxybenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. The two methoxy groups are strong activating, ortho-para directing groups, leading to substitution at the ortho position relative to one of the methoxy groups.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product. The evolved HCl is neutralized by a gas trap.

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established Friedel-Crafts procedures.[10]

Materials and Equipment:

-

1,4-dimethoxybenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed ice and water

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber) to handle the evolved HCl gas. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the slurry to 0-5 °C using an ice bath.

-

Addition of Substrate: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it slowly to the cooled AlCl₃ slurry while stirring.

-

Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred mixture. Maintain the internal temperature between 0-5 °C throughout the addition, as the reaction is exothermic.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in the ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and quenches the reaction.

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its two distinct reactive sites.[3]

-

α-Chloro Position: The carbon adjacent to the carbonyl group is highly susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, azides, thiols).

-

Carbonyl Group: The carbonyl carbon is electrophilic and can undergo reactions such as reduction to an alcohol or condensation reactions.

-

Aromatic Ring: The electron-donating methoxy groups activate the ring, though the deactivating effect of the chloroacetyl group makes further electrophilic aromatic substitution less favorable than in the starting material.

This dual reactivity makes it a key precursor for synthesizing various heterocyclic compounds and pharmaceutical intermediates.[][2][11] For instance, the α-chloro ketone moiety is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioamides to form substituted thiazole rings, which are common motifs in bioactive molecules.[3]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).[12][13][14]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: May cause skin, eye, and respiratory irritation.[13][14]

-

Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid breathing dust and contact with skin and eyes.[12]

-

PPE: Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] The recommended storage temperature is between 2-8°C.[5][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[13][14]

-

Stability: Stable under recommended storage conditions.[14]

Emergency Procedures

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[12]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in its structural features. The combination of an activated aromatic ring and a versatile α-chloro ketone functional group provides chemists with a reliable platform for synthesizing a diverse range of target molecules. A thorough understanding of its synthesis via Friedel-Crafts acylation, its specific reactivity patterns, and stringent adherence to safety protocols are essential for leveraging this compound's full potential in research and development.

References

-

This compound. LookChem. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound [1204-22-4]. Chemsigma. [Link]

-

Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. [Link]

-

Chemistry 211 Experiment 1. Unknown Source. [Link]

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Unknown Source. [Link]

-

Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. [Link]

-

Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

- Process for the preparation of 2,5-dimethylphenylacetic acid.

Sources

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 1204-22-4 [amp.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | C10H11ClO3 | CID 273616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 1204-22-4 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Foreword

Welcome to this comprehensive technical guide on 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS No. 1204-22-4). As a substituted α-chloroacetophenone, this compound represents a class of highly versatile and reactive intermediates pivotal to modern organic synthesis. Its bifunctional nature, possessing two key electrophilic sites, makes it an invaluable building block for constructing complex molecular architectures, particularly in the realms of pharmaceutical and fine chemical development. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into its core physicochemical properties, reactivity, and practical applications. We will move beyond simple data recitation to explain the causality behind its chemical behavior and provide field-proven insights into its handling and synthetic manipulation.

Core Molecular Profile and Physicochemical Characteristics

This compound is a chlorinated aromatic ketone characterized by a 2,5-dimethoxyphenyl group attached to a chloroacetyl moiety.[] This structure confers a unique reactivity profile, which will be discussed in subsequent sections. The compound typically presents as a white to light-yellow crystalline solid.[][2][3]

A summary of its key physicochemical properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1204-22-4 | [2][4] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [4][5] |

| Molecular Weight | 214.65 g/mol | [][5] |

| Appearance | White to Light-Yellow Crystalline Solid/Powder | [][2][3] |

| Melting Point | 88-90 °C | [2][4] |

| Boiling Point | 318.7 °C at 760 mmHg | [][2][4] |

| Density | 1.19 g/cm³ | [][4] |

| Flash Point | 134.9 °C | [2][4] |

| Vapor Pressure | 0.000355 mmHg at 25°C | [2][4] |

| Refractive Index | 1.516 | [2][4] |

| Storage Temperature | 2-8 °C, Light-sensitive | [4][6][7] |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water.[8] |

Structural Identifiers:

Chemical Reactivity and Synthetic Landscape

The synthetic utility of this compound stems from its identity as an α-haloketone, a class of compounds renowned for their high reactivity.[10][11] This reactivity is governed by the presence of two electron-withdrawing groups—the carbonyl and the chlorine atom—flanking the α-carbon. This arrangement creates two primary electrophilic sites susceptible to nucleophilic attack.

Key Reactive Sites:

-

The Carbonyl Carbon: This site is susceptible to standard ketone chemistry, such as nucleophilic addition.[12]

-

The α-Carbon: The inductive effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-chlorine bond, making the α-carbon highly susceptible to Sₙ2-type nucleophilic substitution.[10] This is the most exploited feature of α-haloketones.

The presence of two electron-donating methoxy groups on the phenyl ring increases the electron density of the aromatic system, which can influence the reactivity at the carbonyl carbon.[13]

Core Reaction Classes:

-

Nucleophilic Substitution: This is the hallmark reaction. A wide array of nucleophiles (amines, thiolates, cyanides, etc.) can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This is a foundational step for building molecular complexity.

-

Heterocycle Synthesis: α-Haloketones are classic precursors for constructing various heterocyclic rings. For instance, reaction with thioamides or thioureas can yield thiazoles, a common scaffold in medicinal chemistry.[14]

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones with an available α'-hydrogen can undergo rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile present).[14]

-

Darzens Condensation: Reaction with an ester enolate can lead to the formation of an α,β-epoxy ketone (a glycidic ester).[13]

The diagram below illustrates the primary points of reactivity on the molecule.

Caption: Key electrophilic sites of this compound.

Experimental Protocols: Synthesis and Characterization

Trustworthy protocols are self-validating. The following methodologies are based on established chemical principles for the synthesis and analysis of α-haloketones, ensuring reproducibility and accuracy.

Illustrative Synthesis: Friedel-Crafts Acylation

The most direct route to this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8]

Step-by-Step Methodology:

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried and under an inert atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in dry DCM and add it to the stirred suspension.

-

Acylation: Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the final product.

Caption: Workflow for Friedel-Crafts synthesis of the title compound.

Characterization: Melting Point Determination

The melting point is a critical parameter for assessing purity.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the purified crystalline product is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (88 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

Safety, Handling, and Storage

As an α-haloketone, this compound should be handled with care. It is classified as an irritant and potentially harmful.

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[6] The recommended storage temperature is 2-8°C.[4][7] The compound may be light-sensitive.[6]

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[15]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. It is not typically an end-product but rather a key component for accessing more complex and often biologically active molecules.

-

Pharmaceutical Scaffolding: The compound serves as a precursor for synthesizing molecules targeting a range of biological systems. The 2,5-dimethoxyphenyl moiety is a feature in some psychoactive compounds and 5-HT₂ₐ receptor agonists, suggesting this intermediate could be valuable in neurological drug discovery programs.[17]

-

Fine Chemical Synthesis: It is used in the production of specialized organic chemicals where the chloroacetophenone framework is required.[]

-

Combinatorial Chemistry: Its reliable reactivity makes it an excellent building block for generating chemical libraries. By reacting it with a diverse set of nucleophiles, researchers can rapidly produce a large number of distinct compounds for high-throughput screening in the drug discovery process.[18][19]

The ability to readily introduce a variety of functional groups via nucleophilic substitution at the α-carbon makes this compound a powerful tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the properties of a lead compound to enhance efficacy or reduce toxicity.

References

-

This compound , LookChem, [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis , NIH National Library of Medicine, [Link]

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination , Organic Chemistry Portal, [Link]

-

This compound | C10H11ClO3 | CID 273616 , PubChem, [Link]

-

Safety Data Sheet , Diversey SDS, [Link]

-

α-Halo ketone , Wikipedia, [Link]

-

Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 , PubChem, [Link]

-

Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues , NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

spectral analysis of novel 1-(4-methyl -2, 5- dimethoxyphenyl) ethanone-clubbed chalcone derivetives , ResearchGate, [Link]

-

Aldehydes and Ketones , MSU chemistry, [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone , SpectraBase, [Link]

-

This compound , Chongqing Chemdad Co., Ltd, [Link]

-

List of miscellaneous 5-HT2A receptor agonists , Wikipedia, [Link]

-

Chemical Properties of Aldehydes and Ketones , CK-12 Foundation, [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone , NIH National Library of Medicine, [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Efficient Approach for Novel Anticancer Drugs , CNR-IRIS, [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design , MDPI, [Link]

Sources

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one | 1204-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 1204-22-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 13. nbinno.com [nbinno.com]

- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 15. echemi.com [echemi.com]

- 16. aksci.com [aksci.com]

- 17. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 18. iris.cnr.it [iris.cnr.it]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate, 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. It delves into its molecular characteristics, synthesis, reactivity, and critical applications in modern organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

This compound, registered under CAS No. 1204-22-4, is a substituted aromatic ketone that has garnered significant interest as a versatile building block in synthetic chemistry.[][2] Its strategic importance lies in the combination of a reactive α-chloro ketone functional group and a dimethoxy-substituted phenyl ring. This unique arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2] The presence of the electrophilic chloroacetyl group allows for facile introduction of the 2,5-dimethoxybenzoylmethyl moiety into various molecular scaffolds, a common step in the construction of biologically active compounds. This guide will elucidate the fundamental properties and practical applications of this key intermediate.

Molecular Structure and Physicochemical Profile

The molecular structure of this compound consists of an ethanone core. The carbonyl group is attached to a 2,5-dimethoxyphenyl ring, and the alpha-carbon is substituted with a chlorine atom. This structure gives rise to specific chemical reactivity and physical properties that are crucial for its application in synthesis.

Key Identifiers:

-

IUPAC Name: this compound[]

-

Canonical SMILES: COC1=CC(=C(C=C1)OC)C(=O)CCl[][3]

-

InChI Key: UUESDDFAPHJARU-UHFFFAOYSA-N[]

The physicochemical properties of a synthetic intermediate are paramount as they dictate reaction conditions, purification strategies, and handling protocols. A summary of these properties for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₃ | [][2][3] |

| Molecular Weight | 214.65 g/mol | [][2] |

| CAS Number | 1204-22-4 | [][2][3] |

| Appearance | White to Light-Yellow Crystalline Solid/Powder | [][4] |

| Melting Point | 88-90 °C | [2][3] |

| Boiling Point | 318.7 °C at 760 mmHg | [][2][3] |

| Density | 1.19 g/cm³ | [][2][3] |

| Flash Point | 134.9 °C | [2][3] |

| LogP | 2.12530 | [2][3] |

| Refractive Index | 1.516 | [2][3] |

The moderate LogP value suggests a balance of hydrophilicity and lipophilicity, which can be an important factor in its reactivity in different solvent systems and in the pharmacokinetic properties of its derivatives. The well-defined melting point indicates that the compound is typically a solid at room temperature, which aids in its handling and purification by recrystallization.[2][3]

Synthesis, Reactivity, and Mechanistic Considerations

As a compound primarily used in organic synthesis, understanding its preparation and inherent reactivity is essential for its effective application.[5]

General Synthesis Pathway: Friedel-Crafts Acylation

A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.

Causality of Experimental Design:

-

Lewis Acid Catalyst (e.g., AlCl₃): A Lewis acid is required to activate the chloroacetyl chloride. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and generating a highly reactive acylium ion (or a complex that functions as one), which is necessary to overcome the aromaticity of the dimethoxybenzene ring.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Lewis acids like aluminum chloride react violently with water, which would quench the catalyst and hydrolyze the acid chloride, halting the desired reaction.

-

Solvent Choice: A non-reactive, inert solvent such as nitrobenzene or dichloromethane is typically used to dissolve the reactants without participating in the reaction.[6]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Step-by-Step Synthesis Protocol

The following is a representative protocol based on established chemical principles for Friedel-Crafts reactions.[6]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and an inert solvent (e.g., nitrobenzene).

-

Cooling: The suspension is cooled to 0°C in an ice bath to control the initial exothermic reaction.

-

Reactant Addition: A solution of 1,4-dimethoxybenzene and chloroacetyl chloride in the same inert solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (typically 12-16 hours) to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

-

Extraction & Purification: The product is extracted with an organic solvent (e.g., chloroform), washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final white to light-yellow solid.[6]

Core Reactivity

The synthetic utility of this compound stems from the reactivity of the α-chloro ketone. The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and azides. This reactivity is fundamental to its role in building more complex molecular architectures.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs.[][2] Its primary role is to act as an electrophilic building block for attaching the 2-oxo-2-(2,5-dimethoxyphenyl)ethyl group to a nucleophilic core molecule.

This strategy is common in the development of compound libraries for high-throughput screening. For instance, reacting this intermediate with various amines or heterocyclic cores can rapidly generate a diverse set of candidate molecules. A patent for the synthesis of an intermediate for Midodrine, an antihypotensive agent, utilizes the bromo-analogue of this compound in a reaction with hexamine, highlighting the utility of α-halo acetophenones in pharmaceutical synthesis.[7] The chloro-analogue is expected to participate in similar nucleophilic substitution reactions to form new C-N, C-S, or C-O bonds, which are critical linkages in many drug molecules.

Caption: Role of the Intermediate in a Drug Discovery Workflow.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are crucial to ensure safety and maintain compound integrity.

-

Hazards: Based on available safety data, this compound is classified as a substance that may cause skin and serious eye irritation.[8][9] Inhalation of dust or vapors should be avoided.[9]

-

Handling: Work should be conducted in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9] Avoid creating dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8][9]

This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before handling the material.[8][9][10]

Conclusion

This compound is a high-value chemical intermediate whose utility is anchored in its well-defined molecular structure and predictable reactivity. The presence of an electrophilic α-chloro ketone moiety makes it an ideal precursor for a multitude of nucleophilic substitution reactions. For researchers in drug discovery and process development, this compound offers a reliable and efficient means to introduce the 2,5-dimethoxybenzoylmethyl functional group, facilitating the synthesis of novel compounds with potential biological activity. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

-

This compound. LookChem.[Link]

-

This compound | C10H11ClO3. PubChem, National Center for Biotechnology Information.[Link]

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

SAFETY DATA SHEET. U.S. Food and Drug Administration.[Link]

-

Ethanone, 2-chloro-1,2-diphenyl-. PubChem, National Center for Biotechnology Information.[Link]

Sources

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one | 1204-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 1204-22-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Spectroscopic data (NMR, IR, MS) of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

An In-depth Spectroscopic Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No. 1204-22-4).[1][2][3] As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, the unambiguous structural confirmation of this compound is paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is an aromatic ketone with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of approximately 214.65 g/mol .[1][2] Its structure incorporates a 1,2,4-trisubstituted benzene ring, two methoxy groups, a carbonyl group, and a chloromethyl moiety. This combination of functional groups results in a distinct and predictable spectroscopic fingerprint, which is essential for its characterization during synthesis and quality control processes.

The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride.[4][5][6] Understanding this synthetic context is vital, as it informs potential side products and impurities that may be observed during analysis.

Below is the chemical structure of the title compound, which will serve as a reference for all subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this molecule, five unique signals are expected.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 | d (J ≈ 3.0 Hz) | 1H | H-6 | This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It is coupled only to H-4 (meta-coupling). |

| ~ 7.10 | dd (J ≈ 9.0, 3.0 Hz) | 1H | H-4 | This proton is ortho to one methoxy group and meta to the acetyl group. It is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling). |

| ~ 6.90 | d (J ≈ 9.0 Hz) | 1H | H-3 | This proton is ortho to one methoxy group and para to the acetyl group. It shows strong ortho-coupling to H-4. |

| ~ 4.70 | s | 2H | -COCH₂Cl | The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly deshielding, resulting in a significant downfield shift for an aliphatic proton. |

| ~ 3.85 | s | 3H | C₅-OCH₃ | Methoxy group protons typically appear as sharp singlets. |

| ~ 3.80 | s | 3H | C₂-OCH₃ | The two methoxy groups are in slightly different electronic environments, potentially leading to two distinct singlets, though they may overlap. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Due to molecular asymmetry, all ten carbon atoms are expected to be chemically non-equivalent and produce distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~ 195.0 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |

| ~ 154.0 | C-2 | Aromatic carbon directly attached to an oxygen atom (ether linkage). |

| ~ 153.5 | C-5 | Aromatic carbon directly attached to an oxygen atom (ether linkage). |

| ~ 125.0 | C-1 | Quaternary aromatic carbon attached to the acetyl group. |

| ~ 123.0 | C-6 | Aromatic methine (CH) carbon. |

| ~ 114.5 | C-4 | Aromatic methine (CH) carbon. |

| ~ 113.0 | C-3 | Aromatic methine (CH) carbon. |

| ~ 56.2 | C₅-OCH₃ | Methoxy group carbons appear in a characteristic range. |

| ~ 56.0 | C₂-OCH₃ | The two methoxy carbons are in slightly different environments. |

| ~ 46.0 | -COCH₂Cl | The carbon is deshielded by both the adjacent carbonyl and the chlorine atom. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol Steps:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a vial. Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[7][8] The residual solvent peak for CDCl₃ appears at ~7.26 ppm in the ¹H spectrum and ~77.2 ppm in the ¹³C spectrum, which should not interfere with the analyte signals.[7][8][9] Vortex the vial until the sample is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[10]

-

NMR Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier Transform. Perform phase and baseline corrections to obtain the final, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum: Predicted Data & Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl, ether, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds on the benzene ring.[11][12] |

| 3000–2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₂Cl) | Characteristic stretching vibrations for sp³ C-H bonds.[13][14] |

| ~ 1680 | C=O Stretch | Aryl Ketone | This is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[13][14] |

| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple bands of variable intensity are expected, corresponding to the stretching of the carbon-carbon bonds within the benzene ring.[12] |

| ~ 1250 & ~1040 | C-O Stretch | Aryl-Alkyl Ether | Two strong bands are expected. The higher frequency band (~1250 cm⁻¹) is due to the asymmetric C-O-C stretch, and the lower frequency band (~1040 cm⁻¹) is from the symmetric stretch.[13] |

| 800-600 | C-Cl Stretch | Alkyl Halide | A medium to strong absorption is expected in the fingerprint region for the carbon-chlorine bond stretch.[14] |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

Protocol Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will direct an IR beam into the crystal, where it reflects internally and evanescently penetrates the sample, generating the absorption spectrum.

-

Cleaning: After the measurement is complete, release the anvil and thoroughly clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers valuable structural clues.

Mass Spectrum: Predicted Data & Interpretation

The mass spectrum is expected to show a clear molecular ion peak and a characteristic base peak resulting from a stable fragment.

Table 4: Predicted Key Ions in the EI-Mass Spectrum

| m/z (mass-to-charge) | Ion Assignment | Rationale |

|---|---|---|

| 214 / 216 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 216 will have an intensity of approximately one-third of the M+ peak at m/z 214, which is the characteristic isotopic signature for a molecule containing one chlorine atom.[15] |

| 165 | [M - CH₂Cl]⁺ (Base Peak) | This ion is formed by alpha-cleavage, losing the chloromethyl radical (•CH₂Cl). The resulting 2,5-dimethoxybenzoyl cation is highly stabilized by resonance and is expected to be the most abundant ion (the base peak). |

| 137 | [C₈H₉O₂]⁺ | Subsequent loss of carbon monoxide (CO) from the base peak (m/z 165). This is a common fragmentation pathway for benzoyl cations. |

| 122 | [C₇H₆O₂]⁺˙ | Loss of a methyl radical (•CH₃) from the m/z 137 ion. |

Visualization of Key Fragmentation Pathways

The logical flow of molecular fragmentation can be visualized to better understand the resulting mass spectrum.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

This protocol outlines a standard procedure for obtaining an EI mass spectrum.

Protocol Steps:

-

Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) for a GC-MS system.[16]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion ([M]⁺˙).[16][17][18]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[18][19]

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17][20][21]

-

Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions at each m/z value. This data is compiled to create the mass spectrum.[20][21]

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the conjugated ketone and aryl ether moieties. Finally, mass spectrometry establishes the molecular weight, confirms the presence of chlorine through its isotopic pattern, and reveals a predictable fragmentation pathway dominated by the formation of a stable acylium ion. Together, these methods provide a self-validating system for the comprehensive characterization of this important synthetic intermediate.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Organometallics.

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Quora. (2014). What is the process involved in performing a mass spectrometry experiment? Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Lou, T., et al. (2012).

-

Wiley-VCH. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. SpectraBase. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- Na-Rody, B., & Shrestha, R. (2024). Mass Spectrometer. In StatPearls.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2-Chloro-5-methylphenyl)

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid.

- Behera, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 35149–35196.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

-

National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

-

Voinov, V. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 1204-22-4 [chemicalbook.com]

- 4. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. eng.uc.edu [eng.uc.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. whitman.edu [whitman.edu]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. tutorchase.com [tutorchase.com]

- 20. quora.com [quora.com]

- 21. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Introduction

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][][3][4] Its molecular structure, featuring a reactive α-chloro ketone functional group and an electron-rich dimethoxybenzene ring, imparts a unique chemical reactivity that is both advantageous for synthetic transformations and a critical consideration for its long-term stability and storage. The purity and integrity of this compound are paramount to ensure the desired outcomes in subsequent synthetic steps and the quality of the final products. This guide provides a comprehensive overview of the chemical stability of this compound, delineates its potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to maintain its quality over time.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][] |

| Molecular Weight | 214.65 g/mol | [] |

| Appearance | Light-yellow crystals or white crystalline solid | [][4] |

| Melting Point | 88-90°C | [1][4] |

| Boiling Point | 318.7°C at 760 mmHg | [1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and tetrahydrofuran. | [5] |

| Recommended Storage Temp. | 2-8°C | [1][4] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, humidity, and the presence of acidic, basic, or oxidizing agents. Its degradation can be attributed to the reactivity of its two primary functional components: the α-chloro ketone moiety and the dimethoxybenzene ring.

Hydrolytic Degradation

The α-chloro ketone functional group is susceptible to hydrolysis, particularly under basic or neutral conditions. The presence of water can lead to the nucleophilic substitution of the chloride ion by a hydroxyl group, forming the corresponding α-hydroxy ketone, 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone. This reaction is often catalyzed by the presence of bases. While the reaction is generally slower in acidic media, prolonged exposure to acidic conditions can also promote hydrolysis.

Caption: Postulated hydrolytic degradation of this compound.

Photodegradation

The dimethoxybenzene ring in the molecule is chromophoric and can absorb ultraviolet (UV) radiation. This absorption of light energy can lead to the formation of excited states, which may then undergo various photochemical reactions. Studies on dimethoxybenzene isomers have shown that they can undergo photodegradation, with the rate being influenced by the surrounding environment.[6][7][8][9][10] Potential photodegradation pathways could involve the cleavage of the methoxy groups, leading to the formation of phenolic impurities, or other complex rearrangements and polymerizations. Therefore, protection from light, especially UV light, is crucial for maintaining the stability of the compound.

Caption: Potential photodegradation pathways for this compound.

Thermal Degradation

Elevated temperatures can provide the necessary activation energy for the degradation of this compound. The methoxy groups on the benzene ring are susceptible to thermal decomposition.[11][12][13][14] Pyrolysis studies of methoxyphenols have shown that the initial step often involves the loss of a methyl radical.[11][12][13] This can initiate a cascade of further reactions, leading to a complex mixture of degradation products. Therefore, storing the compound at the recommended low temperature (2-8°C) is critical to minimize thermal degradation.

Oxidative Degradation

The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over prolonged periods, can lead to the degradation of the molecule. The aromatic ring and the carbonyl group can be susceptible to oxidation.[15][16][17][18] Oxidation of the aromatic ring could lead to the formation of quinone-like structures, while the ketone functionality could potentially undergo Baeyer-Villiger type oxidation in the presence of strong oxidizing agents.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound:

-

Temperature: Store in a refrigerator at 2-8°C.[1][4] This minimizes the rate of all potential degradation reactions, particularly thermal decomposition.

-

Light: Protect from light. Store in an amber or opaque container to prevent photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be tightly sealed to prevent the ingress of moisture and air.

-

Moisture: Store in a dry environment. The use of a desiccator is recommended to prevent hydrolysis.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To rigorously assess the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions to accelerate degradation and identify potential degradation products.

General Procedure for Forced Degradation Studies

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix a portion of the stock solution with the stressor in a suitable container (e.g., a sealed vial).

-

Maintain a control sample (stock solution without any stressor) under normal laboratory conditions.

-

After the specified time, neutralize the samples (if necessary), dilute to a suitable concentration, and analyze by a stability-indicating analytical method (e.g., HPLC-UV/MS).

Caption: General workflow for forced degradation studies.

Specific Stress Conditions

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidized aromatic ring products, Baeyer-Villiger products |

| Thermal Degradation | Solid sample at 80°C for 48 hours | Products of demethylation and ring cleavage |

| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light for a specified duration | Phenolic impurities, polymeric byproducts |

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[19][20][21][22]

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or determined by UV scan of the compound)

-

Injection Volume: 10 µL

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The use of a mass spectrometric detector (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.

Conclusion

The chemical stability of this compound is a critical factor that can significantly impact its utility in research and development. By understanding its potential degradation pathways—hydrolysis, photodegradation, thermal decomposition, and oxidation—researchers and drug development professionals can implement appropriate storage and handling procedures to maintain its purity and integrity. The recommended storage conditions of 2-8°C, protection from light, and exclusion of moisture and air are directly derived from its chemical vulnerabilities. Furthermore, the application of systematic forced degradation studies coupled with a validated stability-indicating HPLC method provides a robust framework for monitoring the stability of this important synthetic intermediate, thereby ensuring the quality and reliability of downstream applications.

References

-

Nimlos, M. R., et al. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(48), 13381-13389. Available at: [Link]

-

National Renewable Energy Laboratory. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. NREL. Available at: [Link]

-

ACS Publications. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (2010). A detailed experimental and theoretical study on the decomposition of methoxy radicals. Available at: [Link]

-

Atmospheric Chemistry and Physics. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Available at: [Link]

- Google Patents. (n.d.). Process for oxidation of ketones by hydrogen peroxide.

-

Wikipedia. (n.d.). Dakin oxidation. Retrieved from [Link]

-

SciSpace. (2022). (Open Access) Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Available at: [Link]

-

Taylor & Francis Online. (2007). Hydrogen Peroxide/Boric Acid: An Efficient System for Oxidation of Aromatic Aldehydes and Ketones to Phenols. Synthetic Communications, 29(21), 3809-3814. Available at: [Link]

-

ResearchGate. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Available at: [Link]

-

Atmospheric Chemistry and Physics. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Available at: [Link]

-

ResearchGate. (2021). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Available at: [Link]

-

Atmospheric Chemistry and Physics. (2022). Interactive comment on “Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution”. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]

-

ResearchGate. (2008). Oxidation of Aromatic Aldehydes and Ketones by H2O2/CH3ReO3 in Ionic Liquids: A Catalytic Efficient Reaction to Achieve Dihydric Phenols. Available at: [Link]

- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

National Institutes of Health. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. Retrieved from [Link]

-

PubMed. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784-90. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

SciSpace. (n.d.). Stability indicating HPLC method: Significance and symbolism. Retrieved from [Link]

-

SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Formulation. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. Available at: [Link]

-

ResearchGate. (2006). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of Oxidative Degradation Products of 2,4,6-trichlorophenol Treated With Air Ions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 3. This compound | 1204-22-4 [chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 1204-22-4 [amp.chemicalbook.com]

- 6. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]

- 7. (Open Access) Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution (2022) | Craig Martin | 8 Citations [scispace.com]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-hub.nrel.gov [research-hub.nrel.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. CA1143741A - Process for oxidation of ketones by hydrogen peroxide - Google Patents [patents.google.com]

- 16. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Stability indicating HPLC method: Significance and symbolism [wisdomlib.org]

- 21. scispace.com [scispace.com]

- 22. stability-indicating hplc method: Topics by Science.gov [science.gov]

Synonyms for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone and its Synonyms

Introduction

This compound is a chlorinated aromatic ketone that serves as a pivotal intermediate in the landscape of fine chemical manufacturing and pharmaceutical development.[][2] Its molecular architecture, featuring a reactive α-chloro ketone moiety and an electron-rich dimethoxy-substituted phenyl ring, renders it a versatile building block for the synthesis of more complex molecular targets. The strategic placement of the chloro and carbonyl groups allows for a variety of subsequent chemical transformations, making it a compound of significant interest to synthetic organic chemists.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It consolidates critical information on its nomenclature, physicochemical properties, synthesis, chemical reactivity, and handling protocols, grounded in authoritative sources to ensure scientific integrity.

Nomenclature and Chemical Identification

Precise identification is critical in chemical synthesis and procurement. This compound is known by several alternative names and is cataloged under various chemical identifiers.

-

2-Chloro-2',5'-dimethoxyacetophenone

-

1-(2',5'-Dimethoxyphenyl)-2-chloroethanone

-

2-Chloro-1-(2,5-dimethoxy-phenyl)-ethanone

-

2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one

-

NSC 118988

Chemical Identifiers Summary

| Identifier | Value | Source(s) |

| CAS Number | 1204-22-4 | [][3][4] |

| IUPAC Name | This compound | [][6] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [][3][4] |

| Molecular Weight | 214.65 g/mol | [][4] |

| PubChem CID | 273616 | [4][6] |

| DSSTox Substance ID | DTXSID20297894 | [3] |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)CCl | [3] |

| InChI Key | UUESDDFAPHJARU-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | Light-yellow to white crystalline solid/powder | [] |

| Melting Point | 88-90 °C | [3][4] |

| Boiling Point | 318.7 °C at 760 mmHg | [][4] |

| Density | 1.19 g/cm³ | [][4] |

| Flash Point | 134.9 °C | [4] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water.[7] | |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing α-chloro ketones like this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring—in this case, 1,4-dimethoxybenzene—with chloroacetyl chloride.

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which serves to activate the acylating agent, making it a more potent electrophile. The reaction is performed under anhydrous conditions at reduced temperatures to control selectivity and minimize side reactions.

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol: Friedel-Crafts Acylation[8]

-

Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in a suitable dry solvent, such as dichloromethane (DCM), and cooled to 0°C in an ice bath.

-

Reactant Addition: 1,4-dimethoxybenzene (1.0 eq.) is added to the stirred suspension.

-

Acylation: Chloroacetyl chloride (1.05 eq.) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up (Quenching): Upon completion, the reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

-

Extraction & Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is then removed under reduced pressure. The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its two primary reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable precursor in multi-step syntheses.

A key application is its role as an intermediate in the synthesis of various pharmaceutical agents and their analogues.[] For example, the structurally similar bromo-analogue, 1-(2,5-dimethoxyphenyl)-2-bromoethanone, is a documented precursor in a synthetic route toward Midodrine, a vasopressor agent.[8] The chloro-analogue can be used in analogous reaction pathways.